2-Heptanone

Catalog No.
S597029
CAS No.
110-43-0
M.F
C7H14O
CH3(CH2)4COCH3
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptanone

CAS Number

110-43-0

Product Name

2-Heptanone

IUPAC Name

heptan-2-one

Molecular Formula

C7H14O
CH3(CH2)4COCH3
C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3

InChI Key

CATSNJVOTSVZJV-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C

Solubility

0.4 % (NIOSH, 2016)
0.04 M
4.3 mg/mL at 25 °C
Soluble in alcohol and ether
0.43% (by wt) in water
Miscible with organic solvents
In water, 4.28X10+3 mg/L at 25 °C
Solubility in water: poor
miscible with alcohol and ether; 1 ml in 250 ml water
0.4%

Synonyms

2-heptanone, methyl-n-amyl ketone

Canonical SMILES

CCCCCC(=O)C

Organic Synthesis:

-Heptanone serves as a valuable starting material for the synthesis of diverse organic compounds due to its reactive ketone functional group. Researchers utilize it in the synthesis of:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, often crucial in pharmaceuticals and materials science .
  • Fine chemicals: These are specialized chemicals used in various applications, and 2-Heptanone can be used as a building block in their synthesis .
  • Polymers: 2-Heptanone can participate in the synthesis of specific polymers, potentially leading to the development of novel materials .

Biological Research:

  • Microbial Studies: 2-Heptanone has been identified as a metabolite produced by certain bacteria, including Escherichia coli . Studying these metabolites can offer insights into bacterial metabolism and potential applications in biotechnology.
  • Pheromone Research: 2-Heptanone exhibits pheromone-like activity in some insects, influencing their behavior . This opens doors for research on insect communication and pest control strategies.

Environmental Research:

  • Biodegradation Studies: Researchers use 2-Heptanone in studies investigating the biodegradation of organic compounds by microorganisms . This knowledge helps in understanding the fate of pollutants in the environment.
  • Environmental Monitoring: Due to its specific properties and presence in certain natural environments, 2-Heptanone can be used as a tracer in environmental monitoring studies .

2-Heptanone, also known as methyl n-amyl ketone or heptan-2-one, is a ketone with the molecular formula C₇H₁₄O. It appears as a colorless liquid with a fruity odor reminiscent of bananas. This compound is slightly soluble in water and is recognized for its role in the aroma of various foods, including beer, butter, and cheese. It is classified as a food additive permitted for direct addition to food for human consumption by the Food and Drug Administration. Additionally, 2-heptanone contributes to the characteristic odor of sweaty clothing and has been identified as an alarm pheromone in some rodent species, indicating its biological significance beyond mere flavoring .

2-heptanone is a flammable liquid (flash point: 49 °C) and can irritate the skin, eyes, and respiratory system upon exposure []. It's classified as harmful if swallowed or inhaled [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling 2-heptanone [].
  • Work in a well-ventilated area to avoid inhalation.
  • Store in a cool, dry place away from heat, ignition sources, and incompatible chemicals [].
Typical of ketones, including:

  • Nucleophilic Addition: Reacts with nucleophiles due to the electrophilic carbonyl carbon.
  • Oxidation: Can be oxidized to form carboxylic acids or other ketones.
  • Reduction: Can be reduced to form alcohols.
  • Aldol Condensation: Participates in aldol reactions under specific conditions, forming larger carbon chains .

The thermodynamic properties of 2-heptanone indicate that it has a standard enthalpy of formation (ΔH°) of approximately 1528 kJ/mol in gas phase reactions .

2-Heptanone exhibits notable biological activities:

  • Pheromonal Properties: It is present in the urine of stressed rodents, serving as an alarm pheromone that may induce anxiety-like behavior in other animals. This suggests a role in chemical communication among species .
  • Sensory Effects: Studies have shown that exposure to 2-heptanone can produce emotional responses in humans, such as feelings of pleasure and acceptance. The compound's olfactory properties are linked to its ability to activate specific odorant receptors .
  • Microbial Metabolism: Certain microorganisms metabolize 2-heptanone, indicating its potential use in biotechnological applications .

Several methods exist for synthesizing 2-heptanone:

  • Aldol Cross-Condensation:
    • Utilizes acetone and butyraldehyde as starting materials.
    • Conducted at temperatures between 0°C and 60°C with solid base catalysts.
    • Produces intermediates like 4-hydroxyl-2-heptanone before dehydration and hydrogenation steps yield 2-heptanone .
  • Oxidation of Heptanol:
    • Heptanol can be oxidized using various oxidizing agents to produce 2-heptanone.
  • Biotechnological Approaches:
    • Microbial fermentation processes can also yield 2-heptanone from fatty acids through β-oxidation pathways .

2-Heptanone finds diverse applications:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products.
  • Chemical Intermediate: Serves as a precursor for synthesizing other chemicals.
  • Biological Research: Utilized in studies related to pheromonal communication and sensory processing .

Research has highlighted various interactions involving 2-heptanone:

  • Behavioral Studies: Investigations into its effects on rodent behavior reveal that exposure can influence anxiety levels and social interactions among animals .
  • Sensory Perception Studies: The compound's olfactory properties have been studied extensively, showing how it activates specific receptors and influences emotional states in humans .

In terms of structural similarity and functional properties, several compounds can be compared with 2-heptanone:

CompoundMolecular FormulaOdor ProfileNotable Uses
2-PentanoneC₅H₁₀OSweetSolvent, flavoring agent
3-HeptanoneC₇H₁₄OFruityFlavoring agent
4-HeptanoneC₇H₁₄OSimilar to ketonesSolvent
2-OctanoneC₈H₁₈OFattyFlavoring agent

Uniqueness of 2-Heptanone

What sets 2-heptanone apart from these similar compounds is its specific role as an alarm pheromone in rodents and its distinctive fruity odor that contributes significantly to food flavoring. Its biological activity linked to stress responses further emphasizes its unique position among ketones .

Physical Description

N-amyl methyl ketone appears as a clear colorless liquid. Flash point 126°F. Less dense than water and only slightly soluble in water. Hence floats on water. Vapors heavier than air. Density 6.8 lb / gal. Used as a synthetic flavoring and in perfumes.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a fruity, spicy odour
Colorless to white liquid with a banana-like, fruity odor.

Color/Form

Colorless to white liquid

XLogP3

2

Boiling Point

300 °F at 760 mm Hg (USCG, 1999)
151.0 °C
151.5 °C at 760 mm Hg; 111 °C at 21 mm Hg
151 °C
305°F

Flash Point

102 °F (USCG, 1999)
102 °F (39 °C) (Closed cup)
117 °F (Open cup)
39 °C
102°F

Vapor Density

3.9 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.82 (USCG, 1999)
d204 0.82
0.8324 at 0 °C/4 °C; 0.8197 at 15 °C/4 °C; 0.8068 at 30 °C/4 °C
Relative density (water = 1): 0.8
0.814-0.819
0.81

LogP

1.98 (LogP)
1.98
log Kow = 1.98

Odor

Penetrating fruity odor
CHARACTERISTIC BANANA, SLIGHTLY SPICY ODOR
Banana-like fruity odo

Melting Point

-31 °F (USCG, 1999)
-35.0 °C
Fp -35.5 °
-35.5 °C
-35°C
-32°F

UNII

89VVP1B008

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

3 mm Hg (NIOSH, 2016)
3.85 mmHg
3.85 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.2
3 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-43-0
29299-43-2

Wikipedia

2-heptanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Produced industrially by reductive condensation of acetone with butyraldehyde in one or two steps.
Prepd by the ketone decomposition of ethyl butylacetoacetate; by hydration of 1-heptyne and 2-heptyne

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Services
Transportation equipment manufacturing
2-Heptanone: ACTIVE
Reported uses: in non-alcoholic beverages at 2.7 ppm; ice cream, ices, etc 6.0 ppm; candy 6.4 ppm; baked goods 13 ppm; & condiments 10-25 ppm.

Analytic Laboratory Methods

A modified variant of the purge and trap GC method with FID was used for the determination of trace organics in water. Flow rate is 100 mg/min for 60 min. The recoveries of 2-heptanone from water at 30 and 60 °C were 46% and 85%, respectively.
Method: NIOSH 1301, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl-n-amyl ketone; Matrix: air; Detection Limit: 0.05 mg/sample.
Method: NIOSH 2553, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: methyl-n-amyl ketone; Matrix: air; Detection Limit: 0.5 ug/sample.

Interactions

Chloroform-induced liver injury was evaluated in male rats pretreated (15 mmol/kg, orally) with 2-heptanone. After 18 hr, a challenging dose of chloroform (0.50 or 0.75 ml/kg ip) was given. Liver damage was evaluated 24 hr after chloroform admin by determining elevations in plasma glutamic-pyruvic transaminase and ornithine carbamyl transferase activity. 2-Heptanone potentiated chloroform-induced liver damage.
When methyl n-amyl ketone (456 mg/kg) was administered with equimolar doses of MnBK (methyl n-butyl ketone) by subcutaneous injection 5 days/week for 20 week, the neurotoxicity of MnBK, as measured by motor fiber conduction velocity and motor distal latency, was enhanced (p<0.01) ...
Chloroform (CHCl3)-induced hepato- and nephrotoxicity was evaluated in male, Fischer 344 rats pretreated with various dosages (1.0 to 15.0 mmol/kg, /orally/) of acetone (Ac), 2-butanone (Bu), 2-pentanone (Pn), 2-hexanone (Hx), or 2-heptanone (Hp). The CHCl3 challenge dosage (0.5 ml/kg, ip) produced slight centrilobular hydropic degeneration and patchy degeneration and necrosis in the proximal tubules of corn oil-pretreated rats. Each of the ketones studied produced a dose-related potentiation of CHCl3 liver and kidney injury. CHCl3 produced extensive tubular and centrilobular necrosis when administered to ketone-pretreated rats. The relationship between ketone dosage and the magnitude of the potentiated response was nonlinear. Maximum potentiation of CHCl3 toxicity occurred in the dosage range of 5.0 to 10.0 mmol ketone/kg. Ketone dosages greater than 10.0 mmol/kg were associated with a reduction in the degree of CHCl3 injury. At the lowest ketone dosage (1.0 mmol/kg), potentiating capacity appeared to be related to ketone carbon skeleton length. No differences in potentiating capacity were discernable between the ketones at dosages of 5.0 to 10.0 mmol/kg.

Stability Shelf Life

Low volatility
Stable during transportation.

Dates

Modify: 2023-08-15

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